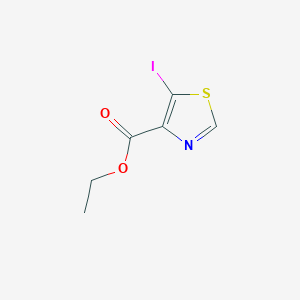

Ethyl 5-iodothiazole-4-carboxylate

Description

Historical Context and Significance of the Thiazole (B1198619) Heterocycle in Chemical Sciences

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a cornerstone of heterocyclic chemistry. mdpi.com Its journey in science began with the pioneering work of Hantzsch and Hofmann, who first described methods for its synthesis. researchgate.net This discovery unlocked a vast field of chemical exploration. The thiazole scaffold is not merely a synthetic curiosity; it is a recurring motif in nature. Its most famous natural occurrence is in thiamine (B1217682) (Vitamin B1), a coenzyme vital for metabolism. orgsyn.org Beyond nature, the thiazole ring is a privileged structure in medicinal chemistry, forming the core of numerous blockbuster drugs. It is an essential part of the penicillin antibiotic family, the antiretroviral drug Ritonavir, the anti-inflammatory drug Meloxicam, and the anticancer agent Tiazofurin. researchgate.netnih.gov The aromaticity and the presence of heteroatoms in the thiazole ring allow for a range of interactions with biological targets like enzymes and receptors, making it a favored scaffold in drug design. nih.govchemscene.com

Strategic Importance of Halogenated Heterocyclic Esters as Synthetic Intermediates

Halogenated heterocyclic compounds are indispensable tools for the modern organic chemist. apiqulepharmachem.com The introduction of a halogen atom (such as fluorine, chlorine, bromine, or iodine) onto a heterocyclic ring provides a reactive "handle" for further chemical modification. acs.org These compounds serve as versatile precursors in a multitude of synthetic transformations, most notably in transition metal-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions. researchgate.netbeilstein-archives.org This capability allows chemists to forge new carbon-carbon and carbon-heteroatom bonds, constructing complex molecular frameworks from simpler starting materials. beilstein-archives.org

When combined with an ester functional group, as in Ethyl 5-iodothiazole-4-carboxylate, the synthetic utility is further enhanced. The ester group is an electron-withdrawing group that can influence the reactivity of the heterocyclic ring. ossila.com Furthermore, the ester itself can be readily converted into other functional groups, such as carboxylic acids, amides, or alcohols, adding another layer of versatility. researchgate.net This dual functionality—a reactive halogen for coupling and a modifiable ester group—makes halogenated heterocyclic esters like Ethyl 5-iodothiazole-4-carboxylate highly valuable building blocks for creating libraries of compounds for drug discovery and materials science. chemscene.combldpharm.com

Overview of the Research Landscape Surrounding Ethyl 5-iodothiazole-4-carboxylate and its Analogues

Direct and extensive research specifically detailing the applications of Ethyl 5-iodothiazole-4-carboxylate is limited in publicly accessible literature. However, its value can be inferred from the widespread use of its structural analogues in both medicinal chemistry and materials science. The compound is primarily recognized as a key synthetic intermediate. apiqulepharmachem.comgoogle.com

The core structure, a halogenated thiazole carboxylate, is a textbook example of a building block primed for molecular elaboration. The iodine atom at the 5-position is particularly suited for cross-coupling reactions, allowing for the introduction of various aryl, heteroaryl, or alkyl groups. Research on similar brominated thiazoles demonstrates their successful use in Suzuki, Heck, and Sonogashira coupling reactions to produce highly fluorescent compounds, suggesting potential applications in materials science, such as for dye-sensitized solar cells or biological imaging agents. beilstein-archives.orgresearchgate.net

In the realm of medicinal chemistry, closely related thiazole carboxylate derivatives are integral to the synthesis of potent biological agents. For instance, a similar intermediate, Ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate, is a key precursor in an improved synthesis of Febuxostat, a drug used to treat gout and hyperuricemia. google.com Other thiazole derivatives have been synthesized and evaluated as inhibitors for a range of biological targets, including acetylcholinesterase for Alzheimer's disease, nih.gov various kinases in cancer therapy, and bacterial enzymes. researchgate.net Specifically, ureido-substituted 4-phenylthiazole (B157171) derivatives have been identified as potent inhibitors of the IGF1R kinase with anti-proliferative properties in liver cancer cells. mdpi.com Thiazole derivatives have also shown promise as anticancer agents by targeting enzymes like vesicular endothelial growth factor receptor-2 (VEGFR-2). mdpi.com

The research landscape strongly suggests that Ethyl 5-iodothiazole-4-carboxylate is a versatile scaffold, primarily utilized to generate more complex molecules with potential therapeutic or material applications. Its reactivity profile allows for the systematic synthesis of diverse derivatives for screening and optimization.

Scope and Objectives of Current and Future Academic Research on Ethyl 5-iodothiazole-4-carboxylate

The future research trajectory for Ethyl 5-iodothiazole-4-carboxylate and its analogues is likely to expand in several key directions, driven by its utility as a versatile chemical building block.

Drug Discovery and Medicinal Chemistry: A primary focus will be its continued use as a scaffold for generating novel bioactive compounds. Researchers will likely exploit the reactive C-I bond to perform various cross-coupling reactions, creating libraries of substituted thiazoles. These libraries can be screened against a wide array of biological targets, including kinases, mdpi.com proteases, and metabolic enzymes. nih.gov The development of new anticancer, mdpi.com anti-inflammatory, nih.gov and anti-infective agents nih.gov will be a significant objective. The imidazothiazole class of compounds, a related fused-ring system, has already shown promise as dual inhibitors of IDO1 and HDAC6, presenting a novel strategy for cancer treatment. nih.gov

Development of Novel Synthetic Methodologies: While the compound is a building block, there is always room for innovation in how it is used. Future research may focus on developing more efficient, greener, and selective methods for its functionalization. This could include novel catalytic systems for C-H activation or developing one-pot reaction sequences that use this intermediate to rapidly build molecular complexity. researchgate.netjocpr.com

Materials Science: The fluorescent properties observed in cross-coupled products of analogous bromothiazoles suggest a promising avenue for materials science research. beilstein-archives.orgresearchgate.net Future work could explore the synthesis of novel organic semiconductors, fluorescent probes, and materials for organic light-emitting diodes (OLEDs) using Ethyl 5-iodothiazole-4-carboxylate as a starting point. ossila.com

Agrochemicals: Heterocyclic compounds are a mainstay of the agrochemical industry. The thiazole scaffold is present in some fungicides and herbicides. Future screening programs may investigate the potential of derivatives of Ethyl 5-iodothiazole-4-carboxylate as new crop protection agents.

In essence, while Ethyl 5-iodothiazole-4-carboxylate may not be the final, active molecule, its role as a foundational intermediate is critical. Future research will undoubtedly continue to leverage its structural and reactive properties to fuel innovation across the chemical sciences.

Compound Data

Properties

IUPAC Name |

ethyl 5-iodo-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6INO2S/c1-2-10-6(9)4-5(7)11-3-8-4/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMDZWPSEQYJMHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6INO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20732699 | |

| Record name | Ethyl 5-iodo-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20732699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

900530-64-5 | |

| Record name | Ethyl 5-iodo-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20732699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise structure of Ethyl 5-iodothiazole-4-carboxylate can be determined.

¹H NMR Spectroscopic Analysis

While specific experimental data for the ¹H NMR spectrum of Ethyl 5-iodothiazole-4-carboxylate is not publicly available in the referenced literature, a theoretical analysis predicts a spectrum consistent with its structure. The spectrum would feature distinct signals corresponding to the protons of the ethyl group and the single proton on the thiazole (B1198619) ring.

A predicted ¹H NMR spectrum would show:

A triplet signal for the methyl protons (-CH₃) of the ethyl group, due to coupling with the adjacent methylene (B1212753) protons.

A quartet signal for the methylene protons (-CH₂-) of the ethyl group, resulting from coupling with the methyl protons.

A singlet for the proton at the C2 position of the thiazole ring.

The chemical shifts of these protons are influenced by the electron-withdrawing effects of the adjacent carboxylate group, the iodine atom, and the thiazole ring itself. For a closely related compound, Ethyl 2-bromothiazole-4-carboxylate, the thiazole proton appears as a singlet. oregonstate.edu

Interactive Data Table: Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Thiazole-H | ~8.0 - 8.5 | Singlet (s) |

| -OCH₂CH₃ | ~4.2 - 4.5 | Quartet (q) |

| -OCH₂CH₃ | ~1.2 - 1.5 | Triplet (t) |

¹³C NMR Spectroscopic Analysis

Similar to ¹H NMR, specific experimental ¹³C NMR data for Ethyl 5-iodothiazole-4-carboxylate is not available in the reviewed sources. However, based on established chemical shift ranges for similar structures, a predicted spectrum can be outlined. np-mrd.org The spectrum would display six distinct carbon signals, corresponding to the two carbons of the thiazole ring, the carbonyl carbon, the two carbons of the ethyl group, and the carbon bearing the iodine atom. The carbon atom attached to the iodine (C5) is expected to have a significantly lower chemical shift due to the heavy atom effect.

Interactive Data Table: Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | ~160 - 165 |

| C2 (Thiazole) | ~150 - 155 |

| C4 (Thiazole) | ~140 - 145 |

| C5 (Thiazole, C-I) | ~85 - 95 |

| -OCH₂CH₃ | ~60 - 65 |

| -OCH₂CH₃ | ~13 - 15 |

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign the proton and carbon signals and confirm the connectivity of the atoms in Ethyl 5-iodothiazole-4-carboxylate, advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY: This experiment would confirm the coupling between the methylene (-CH₂-) and methyl (-CH₃) protons of the ethyl group.

HMQC/HSQC: This experiment would correlate each proton signal with its directly attached carbon atom, confirming the assignments for the ethyl group and the C2-H2 pair of the thiazole ring.

HMBC: This experiment would reveal long-range (2-3 bond) correlations. Key correlations would be expected between the thiazole proton (H2) and the thiazole carbons (C4, C5) as well as the ester carbonyl carbon. Correlations between the ethyl protons and the ester carbonyl carbon would also be observed, confirming the ester functionality.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is invaluable for determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique would be used to verify the purity of Ethyl 5-iodothiazole-4-carboxylate and confirm its molecular weight. The mass spectrometer would detect the molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺, which for this compound would correspond to a mass-to-charge ratio (m/z) of approximately 283.09. This confirmation is a critical step in the characterization process. While specific LC-MS data for this compound is not detailed, related halogenated heterocycles are routinely analyzed by this method for identity and purity checks. bldpharm.comrsc.org

Fragmentation Pattern Analysis for Structural Insight

In the mass spectrometer, the molecular ion of Ethyl 5-iodothiazole-4-carboxylate can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides a "fingerprint" that helps to confirm the molecule's structure. chemicalbook.com

Key predicted fragmentation pathways include:

Loss of an ethoxy radical (-•OCH₂CH₃): This is a common fragmentation for ethyl esters, which would result in a fragment ion with an m/z corresponding to the acylium ion [M - 45]⁺. docbrown.info

Loss of ethylene (B1197577) (-C₂H₄): A McLafferty rearrangement could lead to the loss of ethylene from the ethyl ester group, resulting in a fragment ion [M - 28]⁺.

Cleavage of the C-I bond: The carbon-iodine bond is relatively weak and can cleave to produce a thiazole-carboxylate fragment ion [M - 127]⁺ or an iodine cation [I]⁺ at m/z 127.

Loss of carbon monoxide (-CO): Following the initial loss of the ethoxy group, the resulting acylium ion could lose CO, leading to a fragment ion [M - 45 - 28]⁺.

Interactive Data Table: Predicted Mass Spectrometry Fragments

| m/z Value | Identity of Fragment | Fragmentation Pathway |

| 283 | [C₆H₆INO₂S]⁺ | Molecular Ion (M⁺) |

| 255 | [C₄H₂INOS]⁺ | Loss of ethylene (-C₂H₄) |

| 238 | [C₄H₂INOS]⁺ | Loss of ethoxy radical (-•OC₂H₅) |

| 156 | [C₄H₂NO₂S]⁺ | Loss of iodine radical (-•I) |

| 127 | [I]⁺ | Cleavage of C-I bond |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present within a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. The IR spectrum of Ethyl 5-iodothiazole-4-carboxylate is expected to exhibit several characteristic absorption bands that confirm the presence of its key structural components: the ester group and the iodothiazole ring.

The most prominent feature in the IR spectrum of an ester is the strong absorption band due to the carbonyl (C=O) stretching vibration, which typically appears in the range of 1750–1735 cm⁻¹ for aliphatic esters. orgchemboulder.com The presence of conjugation or adjacent electron-withdrawing groups, as seen in the thiazole ring, can shift this frequency. Additionally, two distinct C-O stretching vibrations are characteristic of the ester moiety and are expected in the 1300–1000 cm⁻¹ region. orgchemboulder.com The thiazole ring itself will contribute to a complex pattern of absorptions in the fingerprint region (below 1500 cm⁻¹), arising from C-N, C-S, and ring stretching vibrations. The C-I stretching vibration is expected to appear at a low frequency, typically in the range of 600-500 cm⁻¹.

Table 1: Expected Infrared Absorption Bands for Ethyl 5-iodothiazole-4-carboxylate

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O (Ester) | Stretch | 1735 - 1715 | Strong |

| C-O (Ester) | Stretch | 1300 - 1000 | Strong, multiple bands |

| C-H (Aliphatic) | Stretch | 2980 - 2850 | Medium to Weak |

| Thiazole Ring | Ring Stretch | 1600 - 1400 | Medium to Weak |

| C-I | Stretch | 600 - 500 | Medium to Weak |

Data inferred from general spectroscopic principles and data for similar compounds. orgchemboulder.comlibretexts.orgspectroscopyonline.com

X-ray Crystallography and Solid-State Structural Analysis

Single-crystal X-ray diffraction is the gold standard for molecular structure determination. In this technique, a single crystal of the compound is irradiated with an X-ray beam, and the resulting diffraction pattern is analyzed to build a model of the electron density, and thus the atomic positions.

While specific crystallographic data for Ethyl 5-iodothiazole-4-carboxylate is not available in the reviewed literature, studies on closely related thiazole derivatives, such as Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate, have been reported. uomphysics.net These studies indicate that such compounds often crystallize in common crystal systems like monoclinic, with space groups such as P2₁/c. uomphysics.netresearchgate.net The analysis provides precise bond lengths and angles, confirming the planarity of the thiazole ring and the conformation of the ethyl ester substituent.

Table 2: Typical Crystal Data and Structure Refinement Parameters for a Thiazole Carboxylate Analog

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | The crystal system to which the compound belongs. | Monoclinic |

| Space Group | The symmetry group of the crystal. | P2₁/c |

| a, b, c (Å) | The dimensions of the unit cell. | a = 16.2, b = 8.3, c = 13.1 |

| α, β, γ (°) | The angles of the unit cell. | α = 90, β = 112, γ = 90 |

| V (ų) | The volume of the unit cell. | 1661 |

| Z | The number of molecules in the unit cell. | 4 |

Data presented is representative of analogous structures, such as those reported in crystallographic studies of similar heterocyclic esters. uomphysics.netresearchgate.net

Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of a compound can have distinct physical properties, including solubility, melting point, and stability. The characterization of polymorphic forms is crucial in materials science and pharmaceutical development. There are no studies reporting the existence or characterization of polymorphic forms for Ethyl 5-iodothiazole-4-carboxylate in the searched scientific literature.

For molecules like Ethyl 5-iodothiazole-4-carboxylate, Hirshfeld analysis would be expected to reveal several key interactions. The analysis of structurally similar compounds shows that H···H contacts typically account for the largest portion of the surface area. nih.govnih.gov Interactions involving oxygen atoms, such as O···H contacts, are also significant, highlighting the role of the ester group in forming hydrogen bonds. Given the presence of iodine, I···H or I···N/O interactions (a form of halogen bonding) could also play a crucial role in the crystal packing. The analysis quantifies these interactions as a percentage of the total Hirshfeld surface area.

Table 3: Representative Hirshfeld Surface Interaction Contributions for a Halogenated Heterocyclic Carboxylate

| Interaction Type | Contribution (%) | Description |

|---|---|---|

| H···H | ~31% | Represents contacts between hydrogen atoms on adjacent molecules. |

| Cl···H / H···Cl | ~21% | Indicates interactions involving halogen and hydrogen atoms (I···H would be analogous). |

| C···H / H···C | ~17% | Arises from contacts between carbon and hydrogen atoms. |

| O···H / H···O | ~11% | Highlights hydrogen bonding involving oxygen atoms. |

Data is based on the reported Hirshfeld surface analysis of an analogous structure, ethyl (3E)-5-(4-chlorophenyl)-3-{[(4-chlorophenyl)formamido]imino}-7-methyl-2H,3H,5H- uomphysics.netresearchgate.netthiazolo[3,2-a]pyrimidine-6-carboxylate, and is illustrative of the expected interactions. nih.gov

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing information about its electronic transitions. Conjugated systems and aromatic heterocycles, such as the thiazole ring in Ethyl 5-iodothiazole-4-carboxylate, typically exhibit characteristic absorption bands in the UV region. These absorptions correspond to π→π* and n→π* electronic transitions. While specific UV-Vis absorption data for Ethyl 5-iodothiazole-4-carboxylate is not detailed in the available literature, the technique is frequently used to confirm the electronic structure of similar chromophoric systems. researchgate.netresearchgate.net

Fluorescence Spectroscopy and Photophysical Properties

Fluorescence spectroscopy is used to study the emission of light from a substance that has absorbed light. This technique can provide insights into the electronic structure of the excited state and other photophysical properties like fluorescence quantum yield and lifetime. Such information is valuable for applications in materials science, such as for organic light-emitting diodes (OLEDs). The fluorescence properties and other photophysical characteristics of Ethyl 5-iodothiazole-4-carboxylate have not been reported in the reviewed scientific literature.

Emission Characteristics and Quantum Yields

Specific data on the emission characteristics, such as fluorescence or phosphorescence spectra, and the fluorescence quantum yield (Φf) of Ethyl 5-iodothiazole-4-carboxylate are not available in published research.

In related heterocyclic systems, the introduction of a heavy atom like iodine can significantly influence emission properties. researchgate.netiaea.org This "internal heavy-atom effect" is known to enhance spin-orbit coupling, which can facilitate intersystem crossing from the excited singlet state (S1) to the triplet state (T1). researchgate.netnih.gov An increased rate of intersystem crossing typically leads to a decrease in fluorescence quantum yield and an enhancement of phosphorescence. researchgate.net However, without experimental data for Ethyl 5-iodothiazole-4-carboxylate, any discussion of its specific emission behavior remains speculative.

For context, studies on other classes of organic dyes, such as benzothiazole-difluoroborates and various red and near-infrared dyes, demonstrate a wide range of quantum yields depending on their molecular structure and environment. researchgate.netyoutube.com The quantum yield is a critical parameter for applications in areas like organic light-emitting diodes (OLEDs) and fluorescent probes. rsc.org

Table 1: Hypothetical Emission Data for Ethyl 5-iodothiazole-4-carboxylate

| Parameter | Value |

| Emission Maximum (nm) | Data Not Available |

| Fluorescence Quantum Yield (Φf) | Data Not Available |

| Phosphorescence Quantum Yield (Φp) | Data Not Available |

| Excited State Lifetime (τ) | Data Not Available |

| Note: This table is for illustrative purposes only, as no experimental data has been found. |

Singlet Oxygen Activation and Sensitization Properties

There is no specific experimental data on the singlet oxygen (¹O₂) activation and sensitization properties of Ethyl 5-iodothiazole-4-carboxylate.

The presence of a heavy iodine atom in the molecule suggests that it could potentially act as a photosensitizer for singlet oxygen generation. nih.gov Photosensitizers absorb light and transfer the energy to molecular oxygen, converting it from its ground triplet state to the highly reactive singlet state. osti.gov The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ). researchgate.netucf.edu

Studies on other halogenated organic molecules, such as certain BODIPY and xanthene dyes, have shown that increasing halogenation can enhance the singlet oxygen quantum yield. researchgate.netresearchgate.net This is attributed to the heavy-atom effect promoting the formation of the photosensitizer's triplet state, which is necessary for energy transfer to oxygen. Thiazole-containing peptides have been noted for their susceptibility to oxidation by singlet oxygen, implying an interaction, though this does not quantify the sensitization ability of a specific thiazole derivative. researchgate.net

The potential for Ethyl 5-iodothiazole-4-carboxylate to generate singlet oxygen could be of interest for applications in photodynamic therapy (PDT) and photocatalysis, where singlet oxygen is a key reactive species. osti.govnih.gov However, without experimental determination of its ΦΔ, its effectiveness as a photosensitizer cannot be confirmed.

Table 2: Hypothetical Singlet Oxygen Sensitization Data for Ethyl 5-iodothiazole-4-carboxylate

| Parameter | Value |

| Singlet Oxygen Quantum Yield (ΦΔ) | Data Not Available |

| Photosensitizing Mechanism | Presumed Type II (Energy Transfer) |

| Note: This table is for illustrative purposes only, as no experimental data has been found. |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For thiazole (B1198619) derivatives, DFT calculations, often employing the B3LYP functional with various basis sets like 6-31G+(d,p) or 6-311+G(d,p), are instrumental in understanding their chemical behavior. rsc.orgresearchgate.netsciensage.inforesearchgate.net

Electronic Structure Analysis (HOMO-LUMO Orbitals)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to determining the electronic and optical properties of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular reactivity and stability. nih.govdntb.gov.ua A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. rsc.org

For thiazole derivatives, the HOMO is typically localized over the electron-rich regions of the molecule, while the LUMO is situated on the electron-deficient parts. In a related compound, ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate, the HOMO-LUMO energy gap was calculated to be 3.919 eV, suggesting a stable molecular structure. researchgate.net For another heterocyclic system, a minimal HOMO-LUMO energy gap of 4.6255 eV was reported to correlate with higher reactivity towards receptors. Theoretical studies on various thiazole derivatives have shown that modifications to the substituent groups can significantly influence the HOMO-LUMO gap, thereby tuning the molecule's reactivity. researchgate.net

Table 1: Representative Frontier Molecular Orbital Energies and Properties of a Thiazole Derivative

| Parameter | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.6 eV |

| HOMO-LUMO Gap | 3.9 eV |

| Ionization Potential | 6.5 eV |

| Electron Affinity | 2.6 eV |

Note: The data in this table is representative of a thiazole derivative and is intended for illustrative purposes, as specific experimental or computational values for ethyl 5-iodothiazole-4-carboxylate are not publicly available.

Calculation of Electrostatic Surface Potential (ESP)

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The ESP map displays regions of negative potential (typically colored in shades of red) and positive potential (colored in shades of blue). Negative regions indicate electron-rich areas that are susceptible to electrophilic attack, while positive regions are electron-poor and prone to nucleophilic attack.

In studies of similar thiazole-containing compounds, the ESP map often reveals that the most negative potential is localized around the nitrogen and oxygen atoms of the thiazole and carboxylate groups, respectively, making them likely sites for interactions with electrophiles. researchgate.net Conversely, the hydrogen atoms of the ethyl group and the area around the iodine atom (the σ-hole) are expected to show positive electrostatic potential, indicating their susceptibility to nucleophilic attack.

Molecular Docking Studies for Receptor-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. researchgate.net

For thiazole derivatives, which are known to exhibit a wide range of biological activities, molecular docking studies have been instrumental in identifying potential therapeutic targets. researchgate.netrichmond.edu For instance, various thiazole-containing compounds have been docked into the active sites of enzymes like PI3K/mTOR to evaluate their inhibitory potential. richmond.edu These studies typically reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the receptor's binding pocket.

A hypothetical docking study of ethyl 5-iodothiazole-4-carboxylate would likely show interactions involving the carboxylate group forming hydrogen bonds with polar amino acid residues, while the thiazole ring and the ethyl group could engage in hydrophobic interactions. The iodine atom, as will be discussed, could participate in halogen bonding. The binding affinity, often expressed as a docking score or binding free energy, would quantify the strength of the interaction.

Investigation of Halogen Bonding Interactions (C-I⋯S)

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic region on another molecule. acs.org This interaction arises from the anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential, known as a σ-hole, opposite the covalent bond. youtube.com

In ethyl 5-iodothiazole-4-carboxylate, the iodine atom attached to the thiazole ring is a potential halogen bond donor. The sulfur atom within the thiazole ring of another molecule could act as a halogen bond acceptor, leading to a C-I⋯S interaction. Such interactions can play a crucial role in crystal engineering and molecular recognition. researchgate.net

Characterization of Bond Lengths and Energies

The strength of a halogen bond is dependent on the polarizability of the halogen atom and the nature of the substituent to which it is attached. For iodine, being highly polarizable, it can form strong halogen bonds. The strength of these bonds generally increases in the order Cl < Br < I. nih.gov The bond length of a C-I⋯S halogen bond would be expected to be shorter than the sum of the van der Waals radii of iodine and sulfur, providing evidence of a significant interaction.

The energy of these bonds can be estimated using computational methods and can range from a few to several kcal/mol, comparable in strength to hydrogen bonds. Theoretical studies on other halogenated heterocyclic compounds have explored these parameters to understand the nature and strength of such non-covalent interactions. richmond.edu

Role of Activating Agents on Halogen Bond Strength

The strength of a halogen bond can be modulated by the electronic properties of the molecule to which the halogen is attached. Electron-withdrawing groups attached to the carbon atom bearing the iodine can enhance the positive character of the σ-hole, thereby increasing the strength of the halogen bond. youtube.com In the case of ethyl 5-iodothiazole-4-carboxylate, the electron-withdrawing nature of the thiazole ring and the carboxylate group would likely enhance the C-I halogen bond donor capacity.

Furthermore, external agents can act as activators for halogen bonding. For example, in catalytic processes, Lewis acids can coordinate to the halogen bond acceptor, increasing its nucleophilicity and strengthening the subsequent halogen bond. rsc.orgnih.gov Conversely, the interaction of a Lewis base with the halogen bond donor can also influence the bond strength. Computational studies are essential to quantify the impact of these activating agents on the geometry and energy of the halogen bond. chemrxiv.org

Studies of Weak Non-Covalent Interactions (e.g., C-H⋯I, C-H⋯S)

Weak non-covalent interactions play a crucial role in determining the supramolecular architecture, crystal packing, and biological interactions of molecules. For Ethyl 5-iodothiazole-4-carboxylate, the presence of iodine and sulfur atoms, along with C-H bonds, creates the potential for a variety of these subtle yet significant forces.

Theoretical studies on halogenated heterocyclic compounds have increasingly focused on the nature of halogen bonds (C-I⋯X) and other weak interactions. In the case of Ethyl 5-iodothiazole-4-carboxylate, intramolecular and intermolecular C-H⋯I and C-H⋯S interactions are of particular interest. Computational methods such as Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM) are instrumental in identifying and characterizing these interactions.

While specific data for the title compound is scarce, research on similar structures provides valuable insights. For instance, computational analyses of thiazole-carbon dioxide complexes have elucidated C⋯N tetrel-bonds and C–H⋯O hydrogen bonds, highlighting the diverse non-covalent landscape of the thiazole ring. rsc.orgresearchgate.net These studies utilize methods like Non-Covalent Interaction (NCI) analysis to visualize and understand the nature of these weak forces. rsc.orgresearchgate.net It is reasonable to infer that the iodine atom in Ethyl 5-iodothiazole-4-carboxylate would be a potential halogen bond donor, interacting with nucleophilic sites on adjacent molecules. Similarly, the sulfur atom, with its lone pairs of electrons, can act as a hydrogen bond acceptor in C-H⋯S interactions.

The strength and geometry of these interactions can be predicted using high-level DFT calculations. The table below conceptualizes the types of data that would be generated from such a study on Ethyl 5-iodothiazole-4-carboxylate, based on findings for analogous systems.

Table 1: Predicted Non-Covalent Interaction Parameters for Ethyl 5-iodothiazole-4-carboxylate

| Interaction Type | Donor | Acceptor | Predicted Interaction Energy (kcal/mol) | Predicted Bond Length (Å) |

| C-H⋯I | C-H (ethyl/thiazole) | I | -1.0 to -3.0 | 2.8 to 3.5 |

| C-H⋯S | C-H (ethyl/thiazole) | S | -0.5 to -2.0 | 2.9 to 3.8 |

| C-H⋯O | C-H (thiazole) | O (carboxylate) | -1.5 to -4.0 | 2.2 to 3.0 |

| C-H⋯N | C-H (ethyl) | N (thiazole) | -0.5 to -2.5 | 2.4 to 3.2 |

This table is illustrative and based on theoretical expectations for similar molecular structures.

Prediction and Analysis of Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for mapping out the reaction pathways of organic molecules, including the identification of transition states and the calculation of activation energies. For Ethyl 5-iodothiazole-4-carboxylate, theoretical studies could predict its reactivity in various chemical transformations, such as nucleophilic substitution at the iodinated position or reactions involving the ester group.

DFT calculations can be employed to model the potential energy surface of a reaction. This allows for the determination of the lowest energy path from reactants to products, pinpointing the geometry and energy of any transition states and intermediates. For example, in a hypothetical nucleophilic aromatic substitution reaction on the thiazole ring, computational methods could elucidate whether the mechanism is concerted or stepwise and calculate the activation barrier, providing a quantitative measure of the reaction's feasibility.

Studies on the synthesis of thiazole derivatives often rely on computational insights to understand reaction outcomes. For instance, the mechanism of thiazole formation via the Hantzsch reaction has been investigated computationally, providing clarity on the sequence of bond-forming events. bohrium.com While not directly focused on Ethyl 5-iodothiazole-4-carboxylate, these studies establish a methodological framework that can be applied to understand its reactions.

A conceptualized data table for a theoretical study on a substitution reaction of Ethyl 5-iodothiazole-4-carboxylate is presented below.

Table 2: Hypothetical Calculated Energetics for a Nucleophilic Substitution Reaction

| Species | Method/Basis Set | Relative Energy (kcal/mol) | Key Geometric Parameters |

| Reactants | B3LYP/6-311+G(d,p) | 0.0 | - |

| Transition State | B3LYP/6-311+G(d,p) | +15.2 | C-I bond elongation, incoming nucleophile distance |

| Product Complex | B3LYP/6-311+G(d,p) | -5.7 | Formed C-Nucleophile bond length |

This table represents hypothetical data from a DFT study.

Comparative Computational Studies of Thiazole Derivatives

To contextualize the properties of Ethyl 5-iodothiazole-4-carboxylate, it is beneficial to perform comparative computational studies against other thiazole derivatives. Such studies often involve calculating a range of molecular properties and reactivity descriptors to identify trends and understand the influence of different substituents.

DFT calculations can provide valuable data on the electronic properties of a series of molecules. rdd.edu.iqnih.gov Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.govacs.org A smaller gap generally implies higher reactivity.

In a comparative study including Ethyl 5-iodothiazole-4-carboxylate, one might analyze the effect of the iodo group at the 5-position and the ethyl carboxylate group at the 4-position on the electronic structure of the thiazole ring. By comparing these properties with those of unsubstituted thiazole, 4-carboxyethylthiazole, and other 5-halothiazoles, a clear picture of the electronic influence of the substituents can be obtained.

The following interactive table illustrates the kind of data that would be generated in a comparative computational study of thiazole derivatives.

Table 3: Comparative Calculated Electronic Properties of Thiazole Derivatives

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| Thiazole | -6.5 | -0.8 | 5.7 | 1.6 |

| Ethyl thiazole-4-carboxylate | -7.0 | -1.5 | 5.5 | 3.2 |

| Ethyl 5-bromothiazole-4-carboxylate | -7.2 | -1.8 | 5.4 | 3.5 |

| Ethyl 5-iodothiazole-4-carboxylate | -7.3 | -2.0 | 5.3 | 3.7 |

Note: The values for Ethyl 5-iodothiazole-4-carboxylate are hypothetical and included for illustrative purposes within a comparative context based on general chemical principles.

These comparative studies are crucial for rational drug design and materials science, as they allow for the in-silico screening of derivatives with desired electronic and reactive properties before undertaking synthetic efforts. researchgate.net

In-Depth Analysis of Ethyl 5-iodothiazole-4-carboxylate Reveals Limited Biological Data

Despite significant interest in the biological activities of thiazole derivatives, a comprehensive review of scientific literature indicates a notable lack of specific research on the chemical compound Ethyl 5-iodothiazole-4-carboxylate. While the broader class of thiazoles has been extensively studied for potential therapeutic applications, this particular molecule remains largely unexplored in the realms of antimicrobial, anticancer, and enzyme inhibition activities.

The thiazole ring is a core structure in many pharmacologically active compounds, leading to extensive research into the biological effects of its various derivatives. However, specific substitutions on the thiazole ring are critical in determining the compound's biological profile. Searches for data on Ethyl 5-iodothiazole-4-carboxylate have yielded minimal specific results, with most available information pertaining to related but structurally distinct molecules.

This scarcity of information extends across various biological assays. There is no published research detailing the antibacterial or antifungal efficacy of Ethyl 5-iodothiazole-4-carboxylate against specific strains, nor are there any studies on its potential mechanisms of action in these areas. Likewise, its cytotoxic effects on cancer cell lines, ability to induce apoptosis, and potential for enzyme inhibition have not been documented.

Public chemical databases, while listing similar compounds such as "Ethyl 5-bromo-2-iodothiazole-4-carboxylate," also lack associated biological activity data. This suggests that the specific biological properties of Ethyl 5-iodothiazole-4-carboxylate have likely not been a focus of published scientific investigation.

Therefore, a detailed article on the biological activities and structure-activity relationships of Ethyl 5-iodothiazole-4-carboxylate, as outlined in the initial request, cannot be generated based on the current body of scientific literature. The absence of specific data for this compound prevents a scientifically accurate and informative discussion of its antimicrobial, anticancer, and enzyme-inhibiting properties. Further empirical research is required to elucidate the potential biological profile of this specific chemical compound.

Investigation of Biological Activities and Structure Activity Relationship Sar Studies

Enzyme Inhibition Studies and Mechanistic Insights

In Vitro Enzyme Assays

In vitro enzyme assays are fundamental in the initial stages of drug discovery to determine the inhibitory potential of a compound against a specific enzyme target. For thiazole (B1198619) derivatives, a wide range of enzymes have been explored, reflecting their diverse pharmacological possibilities. A significant area of investigation has been their potential as inhibitors of enzymes involved in cell cycle regulation and microbial growth.

For instance, various thiazole derivatives have been evaluated for their inhibitory activity against enzymes such as cell division cycle 25 (CDC25) phosphatases, which are key regulators of the cell cycle and are often overexpressed in cancer cells. google.comgoogle.com The general mechanism of these phosphatases involves the dephosphorylation of cyclin-dependent kinases (CDKs), which in turn promotes cell cycle progression. google.com Inhibition of CDC25 phosphatases can thus lead to cell cycle arrest and is a promising strategy for cancer therapy.

While specific data for Ethyl 5-iodothiazole-4-carboxylate is not available, the following table illustrates typical data obtained from in vitro enzyme assays for other thiazole derivatives against various enzyme targets.

| Compound Class | Enzyme Target | IC₅₀ (µM) | Reference |

| Thiazole Derivatives | CDC25B Phosphatase | Varies | google.comgoogle.com |

| Benzothiazole Derivatives | S. aureus GyrB | 0.25 |

This table is illustrative and represents data for the broader class of thiazole derivatives, not specifically Ethyl 5-iodothiazole-4-carboxylate.

Computational Elucidation of Inhibition Mechanisms (e.g., CDC25B phosphatase)

Computational studies, such as molecular docking and molecular dynamics simulations, provide valuable insights into the potential binding modes and inhibition mechanisms of compounds at a molecular level. These in silico methods are instrumental in understanding structure-activity relationships and in guiding the design of more potent inhibitors.

In the context of CDC25B phosphatase, computational studies have been employed to elucidate how inhibitors interact with the enzyme. CDC25B has a catalytic site containing a crucial cysteine residue (Cys473) that is essential for its enzymatic activity. Many inhibitors are designed to interact with this active site. Molecular modeling can predict the binding orientation of a ligand and the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-enzyme complex. For example, studies on natural product inhibitors of CDC25B have used molecular modeling to predict covalent binding to the catalytic cysteine residue, as well as the formation of several hydrogen bonds with surrounding amino acid residues within the active site.

While no specific computational studies on Ethyl 5-iodothiazole-4-carboxylate targeting CDC25B have been published, the general approach would involve docking the molecule into the active site of the CDC25B crystal structure to predict its binding affinity and interaction patterns. The presence of the iodine atom and the ethyl carboxylate group on the thiazole ring would be key determinants of its potential interactions.

Other Pharmacological Activities (e.g., Anti-inflammatory, Analgesic)

Thiazole and its derivatives have been reported to possess a wide array of pharmacological activities beyond enzyme inhibition, including anti-inflammatory and analgesic properties. The anti-inflammatory effects of some thiazole-containing compounds are attributed to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).

The analgesic activity of certain thiazole derivatives has also been demonstrated in various preclinical models of pain. The mechanisms underlying these effects can be diverse, including the inhibition of peripheral pain mechanisms.

Although specific studies on the anti-inflammatory and analgesic activities of Ethyl 5-iodothiazole-4-carboxylate are lacking, the broader class of thiazole derivatives has shown promise in these areas. For example, certain indole-2-formamide benzimidazole[2,1-b]thiazole derivatives have demonstrated effective inhibition of inflammatory cytokine release.

Design and Synthesis of Derivatives for Enhanced Biological Profiles

The chemical scaffold of a lead compound is often modified through synthetic chemistry to improve its biological activity, selectivity, and pharmacokinetic properties. The design and synthesis of derivatives of a core structure like thiazole carboxylate is a common strategy in drug discovery.

For instance, the synthesis of various derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate has been undertaken to explore their antimicrobial and anticancer activities. These synthetic efforts often involve modifications at different positions of the thiazole ring or the carboxylate group to investigate the structure-activity relationship. The introduction of different substituents can significantly impact the biological profile of the resulting compounds. For example, the synthesis of N-ethyl-ureidobenzothiazoles was pursued to improve the pharmacokinetic profile and antibacterial activity of the parent compounds.

In the case of Ethyl 5-iodothiazole-4-carboxylate, its structure offers several avenues for derivatization. The iodine atom at the 5-position could be a site for cross-coupling reactions to introduce diverse substituents. The ethyl ester of the carboxylate group could be hydrolyzed to the corresponding carboxylic acid, which could then be converted to a variety of amides or other functional groups. These synthetic modifications would be guided by the desired biological target and the insights gained from structure-activity relationship studies of related thiazole derivatives. Patent literature has described the use of Ethyl 5-iodothiazole-4-carboxylate as an intermediate in the synthesis of protease-activated receptor 4 (PAR4) antagonists for inhibiting platelet aggregation and in the creation of novel antibacterial compounds. google.comgoogle.com

Future Perspectives and Emerging Research Directions

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of thiazole (B1198619) derivatives has traditionally relied on methods like the Hantzsch synthesis. However, these conventional routes often involve harsh reaction conditions, hazardous solvents, and lengthy reaction times, leading to significant waste. bepls.comnih.gov The future of synthesizing Ethyl 5-iodothiazole-4-carboxylate and related compounds lies in the adoption of green chemistry principles to develop more efficient and environmentally benign processes. researchgate.netresearchgate.net

Key areas of development include:

One-Pot, Multi-Component Reactions: Combining several reaction steps into a single procedure, as demonstrated in the synthesis of other ethyl thiazole-5-carboxylates, can significantly increase efficiency, reduce waste, and simplify purification processes. researchgate.net

Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources can accelerate reaction rates, improve yields, and often lead to cleaner reactions under milder conditions. researchgate.netresearchgate.netbohrium.com The use of ultrasound has been shown to be effective in the green synthesis of Hantzsch thiazole derivatives. researchgate.net

Use of Green Solvents and Catalysts: Replacing hazardous solvents with greener alternatives like water or polyethylene (B3416737) glycol (PEG) is a crucial step towards sustainability. bepls.com Furthermore, developing recyclable, solid-supported catalysts, such as silica-supported tungstosilisic acid, can minimize catalyst waste and simplify product isolation. bepls.comresearchgate.net The synthesis of 2-aminothiazoles has been successfully achieved in PEG-400 without a catalyst, highlighting a simple and rapid green protocol. bepls.com

Exploration of Novel Catalytic Systems for Functionalization

The functionalization of the thiazole ring is critical for creating diverse molecular architectures. The iodine atom in Ethyl 5-iodothiazole-4-carboxylate serves as a prime handle for cross-coupling reactions, while the C-H bonds on the ring offer direct routes for modification. Future research will focus on novel catalytic systems that enable precise and efficient functionalization.

Palladium-Catalyzed C-H Activation: Palladium catalysis is a powerful tool for the direct arylation and alkenylation of thiazoles. acs.orgmdpi.com Research has demonstrated efficient methods for the regioselective arylation of thiazole derivatives at the 5-position without the need for specialized ligands. acs.org Similarly, Pd(II)-catalyzed oxidative Heck coupling has been used for the alkenylation of thiazole-4-carboxylates. mdpi.com These methods could be adapted to further functionalize the Ethyl 5-iodothiazole-4-carboxylate scaffold.

Nickel-Based Catalysis: Air- and moisture-stable nickel(II) complexes are emerging as cost-effective and efficient catalysts for direct C5-H bond arylation of thiazole derivatives under aerobic conditions. chemrxiv.org

Multi-metallic Catalytic Systems: Trimetallic systems, such as those using Pd(OAc)₂, CuCl, and Cu(OAc)₂·H₂O, have been shown to be effective for the dehydrogenative Heck coupling of various N-heteroarenes, offering another avenue for the functionalization of thiazoles. mdpi.com

Expanding the Scope of Applications in Drug Discovery and Development

The thiazole ring is a core component in numerous FDA-approved drugs, including anticancer, anti-inflammatory, and antimicrobial agents, making it a "privileged scaffold" in medicinal chemistry. nih.govbohrium.comnih.gov Ethyl 5-iodothiazole-4-carboxylate represents a valuable starting material for the synthesis of new, biologically active molecules. acs.org

The thiazole moiety is present in a wide array of therapeutic agents, noted for activities such as:

Antimicrobial nih.gov

Anti-inflammatory bohrium.com

Antiviral nih.gov

Antioxidant bohrium.com

The presence of the iodo and ester functionalities on the thiazole ring of Ethyl 5-iodothiazole-4-carboxylate allows for facile diversification, enabling the creation of large libraries of compounds for high-throughput screening. This can accelerate the discovery of new lead compounds for various diseases. nih.gov For instance, novel pyridine-thiazole hybrids have shown potent anticancer activity, and their mechanism of action is an area of active investigation. nih.gov Thiazole-fused derivatives have also been identified as having therapeutic potential as both antineoplastic and antibacterial agents. acs.org

Advanced Material Design Based on Thiazole and Related Heterocyclic Scaffolds

Thiazole-based compounds are not limited to pharmaceutical applications; they are also gaining prominence in the field of materials science, particularly in organic electronics. researchgate.net The electron-accepting nature of the thiazole ring makes it a useful building block for organic semiconductors. researchgate.netresearchgate.net

Future research directions include:

Organic Field-Effect Transistors (OFETs): Thiazole-containing small molecules and polymers are being developed for use in OFETs, which are essential components in technologies like electronic paper. researchgate.netresearchgate.net

Organic Photovoltaics (OPVs): The ability to tune the electronic properties of thiazole-based materials makes them promising candidates for use in organic solar cells. acs.org

Organic Light-Emitting Diodes (OLEDs): Thiazole derivatives are being incorporated into the design of materials for OLEDs due to their favorable electronic and optical properties. researchgate.net

Ethyl 5-iodothiazole-4-carboxylate can serve as a key precursor for the synthesis of more complex, conjugated systems required for these advanced materials. The combination of thiazole with other heterocycles like thiophene (B33073) has led to the development of semiconducting copolymers for printed electronics. acs.orgidtechex.com

Synergistic Integration of Experimental and Computational Research Methodologies

The integration of computational chemistry with experimental synthesis and testing is a powerful strategy for accelerating research. Density Functional Theory (DFT) and other computational methods are increasingly used to predict the properties and reactivity of thiazole derivatives, guiding experimental efforts and providing deeper insights into reaction mechanisms and biological activity. nih.govresearchgate.net

Predicting Reactivity and Electronic Properties: DFT calculations can be used to study the geometry, electronic structure, and quantum chemical parameters of thiazole derivatives. tandfonline.comsciensage.info This information helps in understanding their chemical reactivity and in designing more efficient synthetic routes. nih.gov For example, DFT studies have been used to evaluate the mechanism of C-H activation in thiazoles, supporting experimental findings. chemrxiv.org

Guiding Drug Design: Computational tools like molecular docking are used to predict how thiazole-based molecules will interact with biological targets, such as enzymes or receptors. nih.gov This allows for the rational design of more potent and selective drug candidates before their synthesis, saving time and resources. researchgate.net

Characterizing Advanced Materials: Theoretical calculations are employed to predict the charge transport characteristics and energy levels of new thiazole-based organic semiconductors, helping to identify promising candidates for electronic applications. acs.org

A synergistic approach, where computational predictions are used to guide and rationalize experimental findings, will be crucial for unlocking the full potential of Ethyl 5-iodothiazole-4-carboxylate and related compounds in all the areas mentioned above. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 5-iodothiazole-4-carboxylate, and how can researchers optimize yield and purity?

- Methodology : Ethyl 5-iodothiazole-4-carboxylate is typically synthesized via halogenation or coupling reactions. For example, iodination of thiazole precursors using iodine monochloride (ICl) in acetic acid can introduce the iodine substituent. Catalyst-free, aqueous ethanol-mediated synthesis (as demonstrated for analogous thiazole derivatives) may reduce side reactions and improve purity . Yield optimization often involves controlling reaction temperature (e.g., 0–5°C for iodination) and stoichiometric ratios of reagents. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended, followed by recrystallization in ethanol for high-purity crystals .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing Ethyl 5-iodothiazole-4-carboxylate?

- Methodology :

- NMR : H and C NMR are critical for confirming the structure. The iodine atom’s inductive effect deshields adjacent protons, causing distinct splitting patterns (e.g., thiazole ring protons at δ 7.5–8.5 ppm) .

- X-ray crystallography : Use SHELXL for refinement and ORTEP-3 for visualizing molecular geometry. The iodine atom’s heavy atom effect enhances diffraction but may require longer data collection times. Validate structures using the CIF check tool in PLATON to detect errors in bond lengths/angles .

Q. How can researchers assess the purity of Ethyl 5-iodothiazole-4-carboxylate, and what are common contaminants?

- Methodology :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to quantify purity. Contaminants often include unreacted starting materials (e.g., ethyl thiazole-4-carboxylate) or dehalogenated byproducts.

- HRMS : Confirm molecular ion peaks ([M+H]) with mass accuracy < 5 ppm. Deviations may indicate isotopic impurities (e.g., residual chlorine from iodination reagents) .

Advanced Research Questions

Q. How should researchers address contradictory crystallographic data when refining the structure of Ethyl 5-iodothiazole-4-carboxylate?

- Methodology : Discrepancies in bond lengths/angles may arise from thermal motion or disorder.

- Step 1 : Re-examine data collection parameters (e.g., crystal decay, beam instability). Use SHELXL’s TWIN/BASF commands to model twinning or disorder .

- Step 2 : Apply Hirshfeld surface analysis to validate intermolecular interactions. For iodine-containing compounds, ensure anisotropic displacement parameters (ADPs) are correctly modeled to avoid overinterpretation of electron density .

Q. What strategies are effective for analyzing the puckering dynamics of the thiazole ring in Ethyl 5-iodothiazole-4-carboxylate?

- Methodology : The thiazole ring’s non-planarity can be quantified using Cremer-Pople puckering parameters.

- Computational : Perform DFT calculations (B3LYP/6-31G**) to compare theoretical and experimental puckering amplitudes.

- Crystallographic : Calculate puckering coordinates (e.g., , ) from X-ray data using PLATON. Compare with analogous structures (e.g., ethyl 4-nitroimidazole-5-carboxylate) to assess steric/electronic effects of the iodine substituent .

Q. How can researchers optimize reaction conditions for introducing functional groups to Ethyl 5-iodothiazole-4-carboxylate?

- Methodology :

- Cross-coupling : Suzuki-Miyaura coupling with aryl boronic acids requires Pd(PPh) as a catalyst and KCO as a base in THF/HO (3:1) at 80°C. Monitor reaction progress via TLC to prevent over-iodination .

- Nucleophilic substitution : Replace iodine with amines (e.g., benzylamine) using CuI/L-proline catalysis in DMF at 100°C. Optimize equivalents of nucleophile (1.2–1.5 eq) to minimize side reactions .

Q. What are the challenges in synthesizing Ethyl 5-iodothiazole-4-carboxylate derivatives for biological activity studies?

- Methodology :

- Solubility : The compound’s low aqueous solubility complicates in vitro assays. Use DMSO as a co-solvent (<1% v/v) to avoid cytotoxicity .

- Stability : Monitor degradation under UV light or elevated temperatures via accelerated stability studies (40°C/75% RH for 4 weeks). LC-MS can identify hydrolysis products (e.g., free carboxylic acid) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.